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Compound of Interest

Compound Name: 4-Chloropyridazine hydrochloride

Cat. No.: B1424423 Get Quote

Introduction: The Pyridazine Moiety in Medicinal
Chemistry
The pyridazine scaffold is a privileged pharmacophore, integral to the structure of numerous

biologically active compounds. Its unique electronic properties, stemming from the adjacent

nitrogen atoms, impart distinct reactivity and conformational characteristics. As a key precursor,

4-Chloropyridazine hydrochloride offers a versatile and reactive handle for medicinal

chemists to elaborate complex molecular architectures. It serves as a cornerstone in the

synthesis of compounds targeting a range of therapeutic areas, including oncology and

inflammatory diseases. Notably, pyridazine derivatives have been investigated as potent

inhibitors of enzymes like Poly(ADP-ribose)polymerase (PARP), a critical target in cancer

therapy.[1][2][3][4] This guide provides an in-depth exploration of the reactivity, applications,

and detailed protocols for utilizing 4-Chloropyridazine hydrochloride in pharmaceutical

research and development.

Reagent Profile and Safe Handling
Physicochemical Data
For effective and safe experimental design, a clear understanding of the reagent's properties is

paramount.
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Property Value CAS Number

Molecular Formula C₄H₄Cl₂N₂ 1193386-63-8[5]

Molecular Weight 150.99 g/mol [5]

Appearance
White to light yellow crystalline

powder

Melting Point >210 °C (subl.)

Solubility Soluble in water

Safety, Storage, and Handling
Trustworthiness in any protocol begins with safety. 4-Chloropyridazine hydrochloride and its

analogs are classified as hazardous materials and must be handled with appropriate

precautions.[6][7][8]

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or

chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][8] Work

should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[6][8]

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Prevent the formation of dust during weighing and transfer.[6][8]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents.[6][7] The compound should be

protected from moisture.[8]

First Aid Measures:

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[9]

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15

minutes. Seek medical attention.[9]

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control

center immediately.[8][9]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

Core Reactivity: Mechanistic Insights
The synthetic utility of 4-Chloropyridazine hydrochloride is dominated by two primary

classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed

Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring is inherently electron-deficient due to the inductive and mesomeric effects

of the two nitrogen atoms. This electronic nature makes the carbon atoms attached to leaving

groups, such as chlorine, highly electrophilic and susceptible to attack by nucleophiles.[10] The

reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-

stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The stability of this

intermediate is the key to the reaction's facility, as the negative charge can be delocalized onto

the electronegative nitrogen atoms.[11]

Click to download full resolution via product page

Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon

bonds, widely used in pharmaceutical synthesis to construct biaryl and heteroaryl-aryl

scaffolds.[13][14][15] Chloropyridazines are excellent electrophilic partners in these reactions.

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0)

catalyst to the carbon-chlorine bond, transmetalation with an organoboron reagent (activated

by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.

[14]
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Experimental Protocols
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The following protocols are representative examples and should be adapted based on the

specific substrate and desired product. All operations should be performed in a fume hood.

Protocol 1: SNAr with an Aromatic Amine
This protocol details the synthesis of a 4-anilino-pyridazine derivative, a common step in

building more complex pharmaceutical intermediates.

Objective: To displace the C4-chloride with aniline via a nucleophilic aromatic substitution

reaction.

Materials & Equipment:

4-Chloropyridazine hydrochloride (1.0 eq)

Aniline (1.1 eq)

Potassium carbonate (K₂CO₃, 2.5 eq)

N,N-Dimethylformamide (DMF)

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Standard glassware for work-up and purification

Step-by-Step Methodology:

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-
Chloropyridazine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq).

Causality Note: The hydrochloride salt must be neutralized. K₂CO₃ serves as the base to

free the pyridazine and deprotonate the nucleophile's conjugate acid, facilitating the

reaction.

Addition of Reagents: Add anhydrous DMF to create a stirrable slurry. Add aniline (1.1 eq) to

the mixture via syringe.
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Causality Note: A slight excess of the nucleophile ensures the complete consumption of

the limiting electrophile. DMF is an excellent polar aprotic solvent that can solvate the ions

and facilitate SNAr reactions.

Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting

material is consumed (typically 4-12 hours).

Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel

containing water and ethyl acetate.

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic

layers.

Washing: Wash the combined organic layers with water, then with brine to remove residual

DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g.,

using a hexane/ethyl acetate gradient) to yield the pure product.

Nucleophile Conditions Typical Yield Reference Class

Phenols
K₂CO₃, Isopropanol,

Reflux
50-70% [1]

Primary/Secondary

Amines

Base (e.g., K₂CO₃,

Et₃N), DMF or

Dioxane, 100 °C

60-90% [16]

Thiols NaH, THF, 0 °C to RT 70-95% [10]

Protocol 2: Suzuki-Miyaura Cross-Coupling with
Phenylboronic Acid
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This protocol describes a standard Suzuki-Miyaura coupling to form a 4-phenylpyridazine

derivative.

Objective: To form a C-C bond at the C4 position of the pyridazine ring using a palladium

catalyst.

Materials & Equipment:

4-Chloropyridazine hydrochloride (1.0 eq)

Phenylboronic acid (1.2 eq)

Sodium carbonate (Na₂CO₃, 2.0 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

Round-bottom flask, reflux condenser, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask, combine 4-Chloropyridazine hydrochloride (1.0

eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

Causality Note: The base is crucial for activating the boronic acid to form a more

nucleophilic boronate species, which is necessary for the transmetalation step.[14]

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three

times. This is critical to prevent oxidation of the Pd(0) catalyst.

Addition of Catalyst and Solvent: Add the solvent mixture (DME/Water, 4:1) followed by the

Pd(PPh₃)₄ catalyst (5 mol%).

Causality Note: Water is often a beneficial co-solvent in Suzuki reactions, accelerating the

transmetalation step. Pd(PPh₃)₄ is a common, reliable Pd(0) source for cross-coupling.[13]
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Reaction Conditions: Heat the mixture to reflux (approx. 85-90 °C) with stirring. Monitor the

reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

Work-up and Extraction: After cooling to room temperature, dilute the mixture with water and

extract with ethyl acetate (3x).

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous

MgSO₄, filter, and concentrate in vacuo.

Purification: Purify the crude product by flash column chromatography (silica gel, eluting with

a suitable solvent system like hexanes/ethyl acetate) to obtain the 4-phenylpyridazine.

Boronic Acid
Catalyst
System

Base Typical Yield
Reference
Class

Arylboronic acids Pd(PPh₃)₄ Na₂CO₃, K₂CO₃ 70-95% [13][17]

Heteroarylboroni

c acids

Pd(OAc)₂ /

SPhos
K₃PO₄ 65-90% [15]

Vinylboronic

acids
PdCl₂(dppf) K₂CO₃ 75-88% [14]

Conclusion
4-Chloropyridazine hydrochloride is a high-value precursor for pharmaceutical synthesis,

offering reliable access to a wide array of substituted pyridazine derivatives. Its reactivity is

well-defined, primarily through robust SNAr and palladium-catalyzed cross-coupling reactions.

The protocols and mechanistic insights provided herein serve as a foundational guide for

researchers and scientists in drug development, enabling the efficient and strategic

construction of novel molecular entities for therapeutic applications. Mastery of these reactions

is a key enabler for innovation in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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